Thallium hexanoate

Description

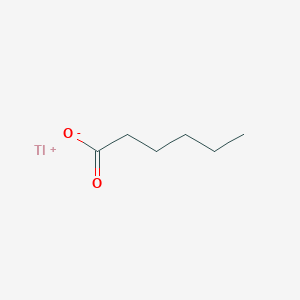

Structure

3D Structure of Parent

Properties

CAS No. |

34244-90-1 |

|---|---|

Molecular Formula |

C6H11O2Tl |

Molecular Weight |

319.53 g/mol |

IUPAC Name |

hexanoate;thallium(1+) |

InChI |

InChI=1S/C6H12O2.Tl/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

WYBIAWVWBLDASQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(=O)[O-].[Tl+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the neutralization reaction between thallium(I) or thallium(III) salts and hexanoic acid or its sodium salt. The reaction can be represented as follows:

$$

\text{Tl}^+ + \text{C}5\text{H}{11}\text{COO}^- \rightarrow \text{Tl(C}5\text{H}{11}\text{COO)}

$$

where thallium(I) ions react with hexanoate anions to form this compound.

Preparation via Direct Reaction of Thallium Salts with Hexanoic Acid

One common method is the direct reaction of thallium(I) hydroxide or thallium(I) carbonate with hexanoic acid in an aqueous or alcoholic medium. This method involves:

- Dissolving thallium(I) hydroxide or carbonate in water or an alcohol solvent.

- Slowly adding hexanoic acid under stirring.

- The formation of this compound as a precipitate or in solution depending on conditions.

- Isolation by filtration or evaporation.

This approach is straightforward but requires careful control of stoichiometry and pH to avoid hydrolysis or side reactions.

Preparation via Metathesis Using Sodium Hexanoate

Another method involves a metathesis (double displacement) reaction between soluble thallium salts (e.g., thallium(I) nitrate or chloride) and sodium hexanoate:

- Prepare sodium hexanoate by neutralizing hexanoic acid with sodium hydroxide.

- Mix aqueous solutions of thallium(I) nitrate and sodium hexanoate.

- This compound precipitates or remains in solution depending on concentration and temperature.

- Filter and dry the product.

This method allows for better control of purity and avoids direct handling of thallium hydroxide.

Preparation from Thallium(III) Carboxylates

While thallium(I) salts are commonly used, thallium(III) carboxylates such as thallium triacetate or thallium tris-trifluoroacetate have been studied for related reactions. These thallium(III) carboxylates can be synthesized by reacting thallium(III) oxide or thallic oxide with the corresponding carboxylic acid anhydride or acid under controlled conditions. Though direct preparation of this compound (III) is less documented, analogous procedures suggest:

- Mixing thallic oxide (Tl2O3) with hexanoic acid or hexanoic anhydride.

- Heating under reflux or controlled temperature to form thallium(III) hexanoate.

- Purification by crystallization or solvent extraction.

These methods are more complex and less common due to the instability and toxicity of thallium(III) compounds.

Experimental Conditions and Parameters

Solvent and Temperature

- Aqueous or alcoholic solvents (ethanol, methanol) are typically used.

- Reaction temperatures range from ambient to reflux conditions (25°C to 80°C).

- Controlled stirring and slow addition of reagents prevent localized excess acidity or precipitation.

Stoichiometry and Concentration

- Equimolar or slight excess of hexanoic acid or sodium hexanoate ensures complete reaction.

- Concentrations are adjusted to favor precipitation or solubility depending on isolation method.

Purification

- Filtration to remove insoluble impurities.

- Washing with cold solvent (e.g., hexane or ethanol) to remove unreacted acid.

- Drying under vacuum or mild heat (below 100°C) to avoid decomposition.

Analytical and Thermodynamic Characterization

A recent study on thallium(I) n-hexanoate reported thermodynamic data including heat capacity and phase transitions, indicating the compound’s stability and purity characteristics:

| Property | Value |

|---|---|

| Transition temperatures | 203.5 K and 208.3 K |

| Heat capacity maxima (C_p) | ~400 J/mol·K and ~250 J/mol·K |

| Thermal stability | Stable under moderate heating |

These data are crucial for optimizing preparation and storage conditions.

Comparative Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct reaction with hydroxide | TlOH + Hexanoic acid | Water/alcohol | 25-80°C | Simple, direct | Requires handling TlOH, control needed |

| Metathesis reaction | TlNO3 + Sodium hexanoate | Water | Ambient | Better purity control | Requires preparation of sodium salt |

| From thallium(III) oxide | Tl2O3 + Hexanoic acid/anhydride | Acidic solvent | Reflux | Access to Tl(III) compounds | Complex, less common, toxic |

Summary and Perspectives

The preparation of this compound primarily relies on classical acid-base neutralization or metathesis reactions involving thallium(I) salts and hexanoic acid or its sodium salt. The choice of method depends on desired purity, scale, and available reagents. While thallium(III) carboxylates are known, their preparation is more complex and less reported for hexanoate specifically.

Thermodynamic studies provide insights into the stability and phase behavior of this compound, guiding optimal synthesis and storage. Future research could explore greener solvents and safer synthetic routes given thallium's toxicity.

This article integrates comprehensive data from recent research, patents, and thermodynamic studies to present an authoritative overview of this compound preparation methods, suitable for advanced chemical synthesis and materials science applications.

Chemical Reactions Analysis

Thallium hexanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thallium(III) compounds.

Reduction: It can be reduced back to thallium(I) compounds under specific conditions.

Substitution: this compound can participate in substitution reactions where the hexanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

Oxidation Products: Thallium(III) hexanoate.

Reduction Products: Thallium(I) compounds.

Substitution Products: Various thallium salts with different functional groups

Scientific Research Applications

Thermodynamic Properties

Thallium hexanoate has been extensively studied for its thermodynamic properties, particularly in the context of heat capacity and phase transitions. The compound exhibits several solid phases and a mesomorphic liquid phase, which are significant for understanding its stability and behavior under different temperature conditions.

Key Findings:

- Heat Capacity Measurements: Research indicates that this compound's heat capacity varies significantly across different phases. For instance, at temperatures ranging from 0 K to 300 K, the heat capacities have been documented, showing a smooth transition between phases (see Table 1).

- Phase Transitions: The compound undergoes solid-to-solid transitions at specific temperatures, which are crucial for applications in thermal management systems.

Table 1: Heat Capacity of this compound at Selected Temperatures

| Temperature (K) | Heat Capacity (J/g·K) |

|---|---|

| 0 | 0.093 |

| 10 | 0.711 |

| 20 | 2.601 |

| 30 | 4.593 |

| 40 | 6.376 |

| 50 | 7.927 |

| 100 | 12.521 |

| 200 | 19.84 |

Toxicological Implications

This compound, like other thallium compounds, poses significant toxicity risks. Recent studies have focused on understanding the cytotoxic effects of thallium on various cell lines, which is critical for assessing safety in potential applications.

Case Study: Cytotoxicity Assessment

- A study evaluated thallium's cytotoxic effects on several human cell lines, including neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2). The findings revealed that SH-SY5Y cells were particularly sensitive to thallium exposure, indicating the need for caution in any application involving this compound .

Table 2: IC50 Values of Thallium on Different Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Keratinocytes (HaCaT) | 125 |

| HepG2 | >500 |

| SH-SY5Y | 15.63 |

| Porcine Kidney Epithelial | 62.50 |

Material Science Applications

This compound has potential applications in material science due to its unique chemical properties. It can be utilized in the extraction and purification processes of carboxylic acids.

Extraction Processes:

Mechanism of Action

The mechanism of action of thallium hexanoate involves its interaction with biological molecules, leading to disruption of cellular processes. Thallium ions can interfere with potassium channels and other cellular pathways, leading to toxic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Structural Properties

Thallium hexanoate belongs to the broader class of thallium carboxylates. Key comparisons include:

*Solubility inferred from analogous carboxylates (e.g., ethyl hexanoate’s solubility in ethanol ).

- Molecular Weight Trends: Thallium carboxylates increase in molecular weight with longer carbon chains (e.g., hexanoate > acetate). Branched derivatives like 2-ethylhexanoate exhibit higher molecular weights due to additional alkyl groups .

- Thermal Stability: this compound melts at 34.45°C, far lower than thallium iodide (440°C) or acetate (110°C), reflecting weaker intermolecular forces in longer-chain carboxylates .

Toxicity and Regulatory Limits

Thallium compounds exhibit extreme toxicity, targeting the nervous system, kidneys, and reproductive organs . Key comparisons:

- Acute Toxicity: Thallium acetate (LD₅₀: 3–6 mg/kg in mice) causes embryonic weight reduction and skeletal malformations . Similar effects are expected for hexanoate due to shared Tl⁺ bioavailability.

- Occupational Exposure Limits : Soluble thallium compounds (including carboxylates) are regulated at 0.1 mg/m³ (8-hour TWA) in the EU and USA, with skin contact restrictions .

Biological Activity

Thallium hexanoate, a thallium salt of hexanoic acid, has garnered attention for its biological activity, particularly its toxicological effects and potential therapeutic implications. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Thallium (Tl) is a heavy metal that can mimic potassium ions due to its similar ionic radius. This similarity allows thallium ions to interfere with potassium metabolism in biological systems. This compound can be absorbed through various routes including skin, digestive tract, and respiratory system, leading to systemic toxicity. Once inside the body, thallium can cross critical biological barriers such as the blood-brain barrier and accumulate in tissues, disrupting cellular functions and enzymatic activities.

Mechanisms of Toxicity

- Mimicking Potassium: Thallium competes with potassium at cellular uptake sites, disrupting normal potassium homeostasis .

- DNA Damage: Exposure to thallium has been linked to genetic and epigenetic alterations, including DNA strand breaks and chromosomal aberrations .

- Enzymatic Inhibition: Thallium binds to sulfhydryl groups in proteins, inhibiting critical enzymatic functions similar to mercury .

Case Studies

A notable case study involved a 51-year-old woman who presented with symptoms consistent with thallium poisoning: myalgia, vertigo, and abdominal pain. Laboratory tests revealed elevated urinary thallium levels (540 µg/g) indicating chronic intoxication. Following treatment with D-penicillamine, a chelating agent, the patient showed significant improvement and normalization of thallium levels after one year .

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Cytogenetic Damage: A study demonstrated that thallium exposure led to increased structural chromosomal aberrations in human peripheral blood cells in a concentration-dependent manner .

- Apoptosis Induction: Thallium was shown to trigger apoptosis in neuronal cell lines (PC12 cells) through mechanisms involving lysosomal dysfunction and activation of pro-apoptotic pathways .

- Environmental Impact: Research indicated that thallium contamination adversely affects microbial communities and enzyme activities in soil ecosystems .

Table 1: Summary of Biological Effects of this compound

Table 2: Clinical Presentation of Thallium Poisoning

| Symptom | Onset Time Post-Exposure |

|---|---|

| Nausea and Vomiting | Within hours |

| Neurological Deficits | After 72 hours |

| Alopecia | Weeks later |

Q & A

Q. What are the established synthetic protocols for thallium hexanoate, and how can purity be validated?

this compound synthesis typically involves reacting thallium salts (e.g., thallium nitrate or acetate) with hexanoic acid under controlled pH and temperature. For purity validation, use nuclear magnetic resonance (NMR) for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) for thallium quantification, and gas chromatography (GC) to assess organic impurities . Ensure compliance with safety protocols due to thallium’s toxicity (see PPE guidelines in ).

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Key techniques include:

- Thermogravimetric Analysis (TGA): To determine thermal stability and decomposition profiles.

- Fourier-Transform Infrared Spectroscopy (FTIR): For identifying functional groups (e.g., carboxylate-thallium bonds).

- X-Ray Diffraction (XRD): To confirm crystallinity if applicable. Cross-validate results with reference databases (e.g., NIST) and replicate experiments to address instrumental variability .

Q. How should researchers handle discrepancies in this compound’s solubility data across literature sources?

Discrepancies may arise from solvent purity, temperature fluctuations, or thallium speciation (e.g., Tl⁺ vs. Tl³⁺). Methodologically:

- Standardize solvent batches (e.g., anhydrous hexane).

- Use controlled temperature baths (±0.1°C).

- Report speciation via X-ray photoelectron spectroscopy (XPS) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s environmental mobility in aqueous systems?

Simulate environmental conditions using:

- Batch Sorption Experiments: Test interactions with minerals (e.g., pyrite, hematite) at varying pH (3–9).

- Column Chromatography: Model groundwater transport.

- ICP-MS/Optical Emission Spectroscopy (OES): Quantify thallium leaching. Note that thallium’s affinity for sulfides (e.g., pyrite) may concentrate it in specific geological matrices, requiring contamination controls .

Q. How can researchers resolve contradictions in this compound’s catalytic efficacy reports?

Contradictions may stem from reaction conditions (e.g., solvent polarity, substrate ratios). Design experiments to:

- Isolate variables (e.g., fix substrate concentration, vary catalyst loading).

- Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies.

- Validate with independent methods (e.g., ME-XRF vs. ICP-MS for thallium recovery quantification) .

Q. What methodologies are suitable for probing this compound’s toxicity mechanisms in biological systems?

- Subacute Exposure Models: Use rodent studies with controlled thallium doses (e.g., 0.1–10 mg/kg) to simulate occupational exposure.

- Metabolomic Profiling: Identify biomarkers (e.g., glutathione depletion) via LC-MS.

- Comparative Toxicology: Cross-reference with EPA provisional toxicity thresholds for thallium compounds .

Methodological Best Practices

Q. How should researchers address this compound’s instability during long-term storage?

- Store under inert atmosphere (argon) at –20°C.

- Periodically test stability via NMR and ICP-MS.

- Avoid UV light exposure, which may degrade hexanoate ligands .

Q. What statistical approaches are recommended for interpreting heterogeneous datasets in this compound studies?

- Apply multivariate analysis (e.g., PCA) to identify dominant variables (e.g., pH, ionic strength).

- Use Bayesian modeling to account for measurement uncertainty in low-concentration thallium detection .

Q. How can experimental reproducibility be ensured in this compound research?

- Document synthesis and characterization steps per IUPAC guidelines.

- Share raw data (e.g., spectra, chromatograms) in supplementary materials.

- Reference EPA/NIST protocols for analytical validation .

Safety and Compliance

Q. What PPE and waste disposal protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.